1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid
Overview
Description
1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of isoquinoline-3-carboxylic acid with cyclopropylmethyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. The process may also include the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as isoquinoline-3,4-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of isoquinoline-3-carboxylic acid derivatives with reduced functional groups.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reactions may use nucleophiles such as halides or alkyl groups, with suitable reaction conditions to facilitate the substitution.
Major Products Formed:
Oxidation reactions can yield dicarboxylic acids.
Reduction reactions can produce reduced isoquinoline derivatives.
Substitution reactions can result in a variety of substituted isoquinolines.
Scientific Research Applications
1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid is compared with other similar compounds, such as:
Isoquinoline-3-carboxylic acid: Lacks the cyclopropylmethoxy group.
1-(Cyclopropylmethoxy)benzene: Similar structure but lacks the isoquinoline ring.
Isoquinoline derivatives: Various other isoquinoline derivatives with different substituents.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)12-7-10-3-1-2-4-11(10)13(15-12)18-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNBOZWCGLPIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=CC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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